3,5-Dibromo-L-tyrosine

Neuroprotection Stroke Glutamate Receptors

Procure 3,5-Dibromo-L-tyrosine (DBrT, CAS 300-38-9) as a validated, competitive deiodinase inhibitor for thyroid research, eliminating radioiodinated compound burdens. Its distinct bromine substituents create unique halogen bonds, crucial for neuroprotective studies in stroke models and for modulating peptide interactions. Unlike generic tyrosine analogs, its specific steric and electronic profile ensures reproducible results. We offer high-purity lots with full quality assurance for demanding R&D applications.

Molecular Formula C9H9Br2NO3
Molecular Weight 338.98 g/mol
CAS No. 300-38-9
Cat. No. B556669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-L-tyrosine
CAS300-38-9
Synonyms3,5-dibromotyrosine
3,5-dibromotyrosine, (L)-isome
Molecular FormulaC9H9Br2NO3
Molecular Weight338.98 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N
InChIInChI=1S/C9H9Br2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1
InChIKeyCOESHZUDRKCEPA-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>50.8 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-L-tyrosine CAS 300-38-9 Procurement Guide | Halogenated Amino Acid Research Tool


3,5-Dibromo-L-tyrosine (DBrT, CAS 300-38-9) is a halogenated L-tyrosine derivative with bromine substituents at the C-3 and C-5 positions of the phenolic ring [1]. It is classified as a non-proteinogenic L-α-amino acid and is a naturally occurring human xenobiotic metabolite and antithyroid drug candidate [2]. The compound is employed in diverse research areas including thyroid hormone analog development, peptide synthesis as a halogen bonding scaffold, and as a bioisosteric replacement for iodinated tyrosines in radioligand-free assays [3].

Why 3,5-Dibromo-L-tyrosine Cannot Be Replaced by Generic Tyrosine Analogs


Generic substitution among halogenated or modified tyrosine analogs is scientifically invalid because the specific halogen species and substitution pattern dictate distinct steric, electronic, and noncovalent interaction profiles [1]. For 3,5-Dibromo-L-tyrosine, the bromine atoms participate in directional halogen bonds that are fundamentally different in strength and geometry from the hydrogen bonds formed by unmodified tyrosine or the larger, more polarizable iodine atoms in diiodotyrosine [2]. This leads to quantifiable differences in enzyme inhibition potency (e.g., competitive deiodinase inhibition), receptor binding affinity (e.g., AMPA/kainate receptor modulation), and physicochemical properties such as solubility and dissociation constants [3]. Thus, experimental data obtained with one halogenated tyrosine analog are not transferable to another without risking irreproducible results.

Quantitative Evidence for Selecting 3,5-Dibromo-L-tyrosine Over Comparators


Superior Neuroprotective Potency in Glutamatergic Transmission Assays

3,5-Dibromo-L-tyrosine (DBrT) depresses excitatory glutamatergic synaptic transmission (GST) with an IC50 of 127.5 µM against AMPA/kainate receptor-mediated miniature excitatory postsynaptic currents (mEPSCs), demonstrating greater potency than the parent compound L-phenylalanine (L-Phe) and a distinct pharmacological profile compared to its diiodinated counterpart [1]. This comparative data positions DBrT as a more effective tool for studying neuroprotective mechanisms where L-Phe would be insufficient.

Neuroprotection Stroke Glutamate Receptors

Competitive Inhibition of Iodotyrosine Deiodinase for Thyroid Hormone Research

In a comparative study of tyrosine derivatives, 3,5-dibromo-L-tyrosine (DBT) was identified as a competitive inhibitor of 3,5-diiodo-L-tyrosine (DIT) deiodination in sheep thyroid homogenates. It was ranked among the most effective inhibitors, along with dinitro- and nitro-tyrosine, while analogs with other 3-position substitutions (methyl, isopropyl, amino) showed weak or no inhibitory activity [1]. This establishes a clear structure-activity relationship that distinguishes DBT from many other available tyrosine derivatives.

Endocrinology Enzyme Inhibition Thyroid Metabolism

Quantified In Vivo Neuroprotective Efficacy in a Stroke Model

In a rat model of transient middle cerebral artery occlusion (MCAO), a standard preclinical model for ischemic stroke, administration of 3,5-dibromo-L-tyrosine (DBrT) resulted in significant reductions in both brain infarct volume and neurological deficit scores compared to vehicle-treated controls [1]. This in vivo data provides a direct, quantifiable measure of its therapeutic potential, going beyond simple in vitro enzyme inhibition assays.

Neuroprotection In Vivo Ischemic Stroke

Distinct Physicochemical Properties Compared to Dichloro Analog

A classic comparative study on the dihalogenated tyrosines determined their solubilities and apparent acid and basic dissociation constants at 25°C and 40°C. These data allow for a quantitative comparison of the physicochemical behavior of dibromo-L-tyrosine versus its dichloro analog, which is critical for formulation, crystallization, and understanding its behavior in biological buffers [1].

Biophysical Chemistry Solubility Thermodynamics

Optimized Synthesis Protocol Yielding Both Mono- and Dibromo Products

A modern, efficient method for synthesizing 3,5-dibromo-L-tyrosine from L-tyrosine using DMSO in HBr/AcOH has been described [1]. The protocol is stoichiometrically controlled: using 1.2 equivalents of DMSO yields 3-bromo-L-tyrosine, while using 2.2 equivalents yields 3,5-dibromo-L-tyrosine. This allows for the selective and high-yielding production of either the mono- or di-brominated analog from the same starting material under comparable conditions.

Synthetic Chemistry Methodology Halogenation

Recommended Research Applications for 3,5-Dibromo-L-tyrosine


Non-Radioactive Antithyroid Drug Development and Thyroid Metabolism Studies

Use 3,5-dibromo-L-tyrosine (DBT) as a validated, competitive inhibitor of iodotyrosine deiodinase to study thyroid hormone synthesis and catabolism in vitro and in vivo without the regulatory and safety burdens of radioiodinated compounds. Its proven inhibitory activity against 3,5-diiodo-L-tyrosine (DIT) deiodination [1] makes it an essential tool for endocrinology research and screening for novel antithyroid agents. [1]

In Vivo Preclinical Studies of Ischemic Stroke and Neuroprotection

Employ 3,5-dibromo-L-tyrosine (DBrT) in rodent models of ischemic stroke (e.g., MCAO) to investigate novel neuroprotective mechanisms. The compound has demonstrated significant, quantifiable reductions in both brain infarct volume and neurological deficits in vivo [1]. Its favorable in vivo profile, including a lack of observed effects on cardiovascular parameters, makes it a strong candidate for proof-of-concept studies targeting glutamate excitotoxicity. [1]

Peptide Engineering Using a Defined Halogen Bonding Scaffold

Incorporate 3,5-dibromo-L-tyrosine into synthetic peptides as a non-canonical amino acid to introduce precise, directional halogen bonds. This can be used to rationally modulate peptide self-assembly, protein-protein interactions, or ligand-receptor binding [1]. The availability of protected derivatives (e.g., Fmoc-3,5-dibromo-L-tyrosine) facilitates its straightforward integration into standard solid-phase peptide synthesis (SPPS) workflows. [1]

Investigating the Role of Protein Halogenation in Oxidative Stress

Utilize 3,5-dibromo-L-tyrosine as an analytical standard and biomarker in studies of eosinophil peroxidase (EPO)-mediated tissue damage. It is a major product of protein tyrosine oxidation in the presence of bromide and has been identified as a marker for eosinophil-dependent injury in conditions like asthma and inflammatory bowel disease [1]. Its procurement allows for the development of sensitive detection assays (e.g., LC-MS/MS, ELISA) to quantify oxidative protein modifications. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dibromo-L-tyrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.